Cas no 31118-87-3 (1-(2,4,6-Trichlorophenyl)-2-thiourea)
1-(2,4,6-Trichlorophenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,4,6-Trichlorophenyl)-2-thiourea
- N-(2,4,6-Trichlorophenyl)thiourea
- (2,4,6-trichlorophenyl)thiourea
- 2,4,6-trichlorophenylthiourea
- N-2,4,6-Trichlorphenylschwefelharnstoff
- NSC201920
- ZUSZPZPGZMEXLA-UHFFFAOYSA-N
- FT-0638950
- C7H5Cl3N2S
- D85859
- SCHEMBL4620484
- NSC-201920
- AS-75791
- 31118-87-3
- J-018246
- DTXSID90369678
- Thiourea, N-(2,4,6-trichlorophenyl)-
- CCG-237102
- A820726
- AKOS003634306
- N-(2,4,6-Trichlorophenyl)thiourea, 97%
- 1-(2,4,6-Trichlorophenyl)thiourea
- CS-0132844
- MFCD00041153
- STL454947
-
- MDL: MFCD00041153
- Inchi: 1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13)
- InChI Key: ZUSZPZPGZMEXLA-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1NC(N)=S)Cl)Cl
Computed Properties
- Exact Mass: 253.92400
- Monoisotopic Mass: 253.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3
- Topological Polar Surface Area: 70.1A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.665
- Melting Point: 206-211 °C (lit.)
- Boiling Point: 342.7 °C at 760 mmHg
- Flash Point: 161.1 °C
- Refractive Index: 1.732
- PSA: 70.14000
- LogP: 4.07560
- Solubility: Not determined
1-(2,4,6-Trichlorophenyl)-2-thiourea Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 43
- Safety Instruction: S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Packing Group:III
- Packing Group:III
- Risk Phrases:R43
1-(2,4,6-Trichlorophenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(2,4,6-Trichlorophenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 019008-1g |
1-(2,4,6-Trichlorophenyl)-2-thiourea |
31118-87-3 | 95% | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 019008-2g |
1-(2,4,6-Trichlorophenyl)-2-thiourea |
31118-87-3 | 95% | 2g |
£44.00 | 2022-03-01 | |
| Fluorochem | 019008-10g |
1-(2,4,6-Trichlorophenyl)-2-thiourea |
31118-87-3 | 95% | 10g |
£188.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27458-1g |
N-(2,4,6-Trichlorophenyl)thiourea, 97% |
31118-87-3 | 97% | 1g |
¥615.00 | 2022-12-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27458-5g |
N-(2,4,6-Trichlorophenyl)thiourea, 97% |
31118-87-3 | 97% | 5g |
¥2004.00 | 2022-12-30 | |
| Alichem | A019111972-100g |
1-(2,4,6-Trichlorophenyl)thiourea |
31118-87-3 | 95% | 100g |
$671.65 | 2023-09-02 | |
| Ambeed | A555260-1g |
1-(2,4,6-Trichlorophenyl)thiourea |
31118-87-3 | 98% | 1g |
$41.0 | 2025-02-28 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 598143-1G |
1-(2,4,6-Trichlorophenyl)-2-thiourea |
31118-87-3 | 97% | 1G |
¥254 | 2022-02-24 | |
| abcr | AB206497-5 g |
N-(2,4,6-Trichlorophenyl)thiourea; 97% |
31118-87-3 | 5g |
€107.40 | 2022-06-11 | ||
| TRC | T901285-100mg |
1-(2,4,6-Trichlorophenyl)-2-thiourea |
31118-87-3 | 100mg |
$ 50.00 | 2022-06-02 |
1-(2,4,6-Trichlorophenyl)-2-thiourea Suppliers
1-(2,4,6-Trichlorophenyl)-2-thiourea Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-(2,4,6-Trichlorophenyl)-2-thiourea
Recent Advances in the Study of 1-(2,4,6-Trichlorophenyl)-2-thiourea (CAS: 31118-87-3): A Comprehensive Research Brief
1-(2,4,6-Trichlorophenyl)-2-thiourea (CAS: 31118-87-3) is a thiourea derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical characteristics, biological activities, and emerging applications in pharmaceutical research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 1-(2,4,6-Trichlorophenyl)-2-thiourea on carbonic anhydrase isoforms, a family of enzymes implicated in various pathological conditions, including glaucoma and cancer. The study demonstrated that the compound exhibits selective inhibition against CA IX and XII isoforms, which are overexpressed in hypoxic tumor environments. Molecular docking simulations revealed that the trichlorophenyl moiety facilitates strong hydrophobic interactions with the enzyme's active site, while the thiourea group coordinates with the zinc ion, a key feature of carbonic anhydrase inhibitors.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 1-(2,4,6-Trichlorophenyl)-2-thiourea was evaluated as a precursor for the synthesis of novel antimycobacterial agents. The research team modified the thiourea moiety to generate a series of derivatives, several of which showed potent activity against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) variants. The most promising derivative exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL, comparable to first-line tuberculosis drugs, with low cytotoxicity against mammalian cells.
The compound's mechanism of action has also been elucidated in recent structural biology studies. X-ray crystallography of 1-(2,4,6-Trichlorophenyl)-2-thiourea bound to its protein targets has provided atomic-level insights into its binding modes. These structural analyses, combined with quantum mechanical calculations, have enabled researchers to optimize the compound's pharmacophore for enhanced target affinity and metabolic stability.
From a chemical synthesis perspective, innovative routes for the production of 1-(2,4,6-Trichlorophenyl)-2-thiourea have been developed to improve yield and purity. A 2022 patent application disclosed a solvent-free mechanochemical synthesis method that reduces environmental impact while maintaining high efficiency. This green chemistry approach aligns with current trends in sustainable pharmaceutical manufacturing.
Looking forward, researchers are exploring the potential of 1-(2,4,6-Trichlorophenyl)-2-thiourea in novel drug delivery systems. Preliminary studies have investigated its incorporation into nanoparticle formulations for targeted therapy, with promising results in in vitro models of inflammatory diseases. The compound's unique physicochemical properties make it particularly suitable for such applications, though further in vivo validation is required.
In conclusion, 1-(2,4,6-Trichlorophenyl)-2-thiourea (CAS: 31118-87-3) represents a multifaceted compound with expanding applications in medicinal chemistry. Recent research has not only deepened our understanding of its biological activities but also opened new avenues for therapeutic development. Future studies will likely focus on structure-activity relationship optimization and translational research to bridge the gap between laboratory findings and clinical applications.
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